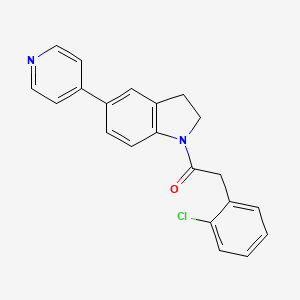
2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as CILE, is a synthetic compound that has gained attention due to its potential applications in scientific research. CILE belongs to a class of compounds known as indolin-2-one derivatives, which have been found to exhibit a range of biological activities.
Scientific Research Applications
Antibacterial and Antifungal Activity
- Synthesis of Novel Indole Derivatives: New 1H-Indole derivatives were synthesized, showing significant antimicrobial activity, including antibacterial and antifungal properties. This research highlights the potential of such compounds in developing new antimicrobial agents (2020).
Anti-Inflammatory Agents
- Chalcone Derivatives Synthesis: The preparation of certain derivatives led to compounds with notable anti-inflammatory activity. This research emphasizes the potential for these compounds in treating inflammatory conditions (Rehman, Saini, & Kumar, 2022).
Organic Chemistry and Material Science
- Photoadducts Study: Research into the photoadducts of certain pyrones with chloroethylenes provides insights into the chemical reactions and properties of these compounds, relevant to the field of organic chemistry and materials science (Shimo et al., 1987).
Chiral Intermediate Production
- Betahistine Intermediate Production: A study on producing a chiral intermediate of the anti-allergic drug Betahistine using a newly isolated microorganism emphasizes the relevance of these compounds in pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).
Molecular Docking and Structure Analysis
- Molecular Docking and Structural Analysis: Various studies have been conducted to analyze the molecular structure and docking properties of related compounds. These studies are crucial for understanding the interaction of these compounds with biological targets, which is essential in drug design and development (Katzsch et al., 2019), (Sivakumar et al., 2021).
Electronic Properties in Polymers
- Conjugated Polymers Study: A study involving the use of certain derivatives in conjugated polymers for organic thin film transistors. This has implications for electronic and material science applications (Chen et al., 2014).
Pyrolysis Products Analysis
- Pyrolysis Product Identification: While not directly related to the requested compound, research into the pyrolysis products of related substances can provide insights into the stability and degradation products of similar chemical structures (Texter et al., 2018).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-19-4-2-1-3-17(19)14-21(25)24-12-9-18-13-16(5-6-20(18)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNORAXKURDKUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2655987.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2655989.png)
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2655993.png)
![5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2655994.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)
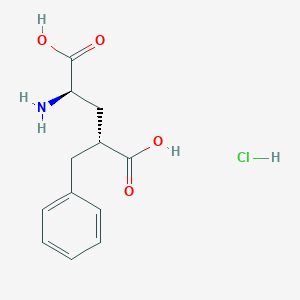
![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)
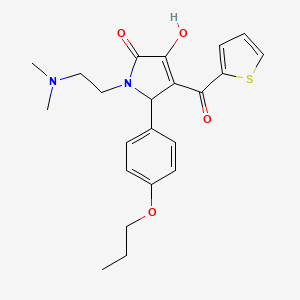
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
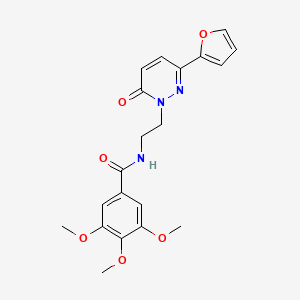
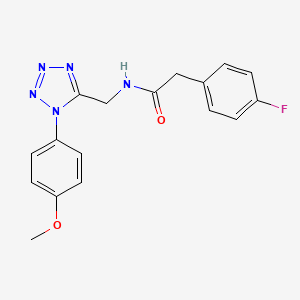

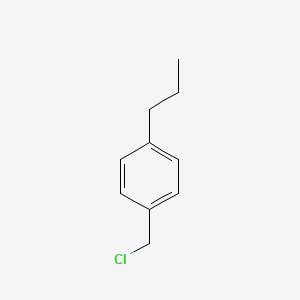
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)